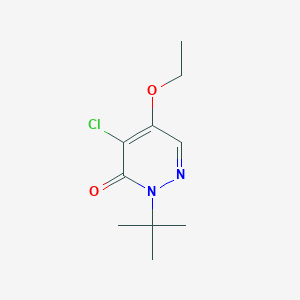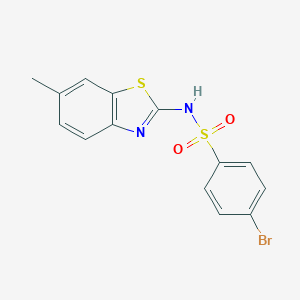![molecular formula C19H24ClNO2 B259367 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
作用机制
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is a potent and selective antagonist of the CRF1 receptor, which is a key regulator of the stress response. The CRF1 receptor is widely expressed in the brain, particularly in regions involved in the regulation of emotion and stress. Activation of the CRF1 receptor by CRF leads to the release of stress hormones, such as cortisol, which can have deleterious effects on the body if chronically elevated. This compound blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of stress hormones and the behavioral and physiological effects of stress.
Biochemical and Physiological Effects
This compound has been shown to reduce the behavioral and neuroendocrine effects of stress in animal models, including decreased anxiety-like behavior, decreased corticosterone levels, and decreased activation of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
实验室实验的优点和局限性
One advantage of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its potency and selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response in animal models. One limitation of this compound is its poor solubility in aqueous solutions, which can make dosing and administration difficult in some experiments.
未来方向
For research on 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol include further investigation of its therapeutic potential in stress-related disorders, such as anxiety, depression, and addiction. Additionally, research on the safety and tolerability of this compound in humans is needed to determine its potential for clinical use. Finally, further investigation of the mechanisms underlying the effects of this compound on the stress response is needed to fully understand its potential therapeutic applications.
合成方法
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 1-pentanol with tert-butyldimethylsilyl (TBDMS) to afford the corresponding TBDMS ether. The second step involves the coupling of 4-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to afford the corresponding 4-[(2-chlorobenzyl)oxy]benzyl alcohol. The third step involves the protection of the phenolic hydroxyl group of 4-[(2-chlorobenzyl)oxy]benzyl alcohol with TBDMS to afford the corresponding TBDMS ether. The fourth step involves the coupling of 4-[(2-chlorobenzyl)oxy]benzyl alcohol TBDMS ether with 1-pentanol in the presence of a base, such as potassium carbonate, to afford the final product, this compound.
科学研究应用
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the behavioral and neuroendocrine effects of stress in animal models, suggesting that it may be useful in the treatment of stress-related disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
属性
分子式 |
C19H24ClNO2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]pentan-1-ol |
InChI |
InChI=1S/C19H24ClNO2/c20-19-7-3-2-6-17(19)15-23-18-10-8-16(9-11-18)14-21-12-4-1-5-13-22/h2-3,6-11,21-22H,1,4-5,12-15H2 |
InChI 键 |
BDSBMPNGFQINGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)